Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
Description
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate is a quaternary ammonium compound with a complex structure featuring a long-chain octadecyl group (C18), two 2-hydroxyethyl groups, and a methyl group attached to the central nitrogen atom. The counterion is methyl sulphate, contributing to its solubility and ionic properties. This compound is classified as a cationic surfactant, widely used in industrial and cosmetic applications for its antistatic, emulsifying, and conditioning properties.
Properties
CAS No. |
74160-02-4 |
|---|---|
Molecular Formula |
C24H53NO6S |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C23H50NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h25-26H,3-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FSTLLJSAVWEKRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Quaternization Reaction
The core synthetic step is the quaternization of the tertiary amine with dimethyl sulfate, which acts as the methylating agent. The reaction proceeds as follows:
- Reactants : Tertiary amine (bis(2-hydroxyethyl)methyloctadecylamine) and dimethyl sulfate
- Reaction medium : Often an ester-based solvent or a phase transfer agent containing fatty acid ester linkages and/or primary hydroxyl groups, such as ethoxylated fatty alcohols (e.g., polyoxyethylene glycol esters)
- Temperature : The reaction is typically conducted between 80°C and 130°C, with careful control to manage the exothermic nature of the methylation
- Stoichiometry : Dimethyl sulfate is added in an amount calculated to leave approximately 1.5% free amine by weight after reaction completion, ensuring near-complete quaternization without excess reagent
- Reaction time : Sufficient to achieve full conversion, often monitored by residual free amine content
Reaction Conditions and Control
- The tertiary amine feedstock should contain less than 1-2% primary and secondary amines to minimize side reactions
- Dimethyl sulfate used should have low acid content (≤0.2% as H2SO4) to prevent degradation
- The addition of dimethyl sulfate is controlled to maintain the reaction temperature within 115°C to 130°C, preventing thermal decomposition
- After completion, the reaction mixture is cooled and the product recovered, often as a viscous liquid or paste
Optional Additives
- Sodium hydroxide or other bases may be added post-reaction to neutralize residual acid or to adjust pH
- Phase transfer agents or surfactants may be included in the reaction medium to improve solubility and reaction kinetics
Detailed Example from Patent Literature
A representative procedure from patent EP0008839B1 illustrates the preparation:
| Step | Description | Conditions/Quantities |
|---|---|---|
| 1 | Charge reactor with tertiary amine (e.g., methyldi(hydrogenated tallow)amine) | 28 pounds |
| 2 | Add sorbitan monostearate as stabilizer | 14.9 pounds |
| 3 | Heat mixture to 75°C with agitation | 75°C |
| 4 | Add dimethyl sulfate slowly | 6.36 pounds |
| 5 | Temperature rises exothermically to ~108°C | Controlled addition |
| 6 | Add sodium hydroxide solution (30%) | 0.66 pounds |
| 7 | Cool and recover product | Product analyzed as 66.2% quaternary ammonium salt, 1.5% free amine |
This process yields a quaternary ammonium methyl sulfate with controlled purity and physical properties suitable for industrial applications.
Reaction Medium and Phase Transfer Agents
The use of ethoxylated fatty alcohols (e.g., polyoxyethylene (5) glycol octadecanoate) as reaction media or phase transfer agents is notable. These compounds:
- Provide a suitable melting point range (0–100°C) for the reaction medium
- Contain ester linkages and primary hydroxyl groups that facilitate the reaction
- Enhance solubility of reactants and products, improving yield and purity
The reaction in such media is conducted at about 100°C with dimethyl sulfate addition controlled to maintain 115–130°C, ensuring efficient quaternization.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Tertiary amine purity | >98% (primary/secondary amines <2%) | Minimizes side reactions |
| Reaction medium | Ester-based or ethoxylated fatty alcohol | Enhances solubility |
| Temperature (initial) | 75–100°C | Preheat before methylation |
| Temperature (during methylation) | 115–130°C | Controlled exothermic reaction |
| Dimethyl sulfate purity | ≤0.2% acid (H2SO4) | Prevents degradation |
| Dimethyl sulfate amount | Calculated for ~1.5% free amine post-reaction | Ensures near-complete quaternization |
| Reaction time | Variable, until completion | Monitored by free amine content |
| Post-reaction treatment | Cooling, neutralization with NaOH | Adjust pH, stabilize product |
Research Findings and Considerations
- The exothermic nature of the methylation requires careful temperature control to avoid decomposition or side reactions
- The choice of reaction medium significantly affects the reaction kinetics and product purity
- The presence of residual free amine is minimized to improve product quality
- The process is scalable and suitable for industrial production of quaternary ammonium methyl sulfate surfactants
- Analytical characterization includes determination of quaternary ammonium content, free amine percentage, color (Gardner scale), ash content, water content, and pH
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate is a quaternary ammonium compound with surfactant and antimicrobial properties, making it useful in personal care and industrial applications. It appears as a pale yellow to brown liquid or paste. The uniqueness of this compound lies in its specific long-chain octadecyl structure, which enhances its surfactant properties and antimicrobial activity.
Applications
this compound is used in several fields:
- Personal Care Products It functions as an emulsifier and conditioning agent in hair care products and skin lotions.
- Antimicrobial Agent It exhibits effective antimicrobial activity.
- Water Treatment It can be used for controlling the growth of algae, fungi, and bacteria in water .
- Industrial Applications It has versatile applications across industries.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Oleyl bis(2-hydroxyethyl)methyl ammonium chloride | Long-chain fatty acid | Primarily used as a fabric softener |
| Hexadecyltrimethyl ammonium methosulfate | Shorter alkyl chain | Known for strong antibacterial properties |
| Didecyl dimethyl ammonium chloride | Similar quaternary structure | Commonly used as a disinfectant |
| Alkyl(C8-C18)bis(2-hydroxyethyl)methyl ammonium chloride | Varying alkyl chain lengths | Versatile applications across industries |
Other Quaternary Ammonium Salts :
| Product name | Chemical name | Appearance | Applications and features |
|---|---|---|---|
| LIPOQUAD 210-80E | Didecyl dimethyl ammonium chloride | Colorless liquid | · Antibacterial effect · Bacteria eliminating effect |
| LIPOQUAD 2C-75 | Dicoco alkyl dimethyl ammonium chloride | Colorless to pale yellow liquid | · Softeners, emulsifiers |
| LIPOQUAD 2HP-75 | Dialkyl dimethyl ammonium chloride | Colorless to pale yellow solid | · Softeners, emulsifiers |
| LIONSOFTER EQ | Fatty acid esters of Tri(oxyethylene)methyl ammonium methyl sulfate | Pale yellow to brown solid | · Softener raw materials · Softening finish, anti-static effect |
| LIPOQUAD 16-30MSK | HexadecylTrimethyl ammonium methosulfate | Solid | · Antibacterial effect · Bacteria eliminating effect · Metal Corrosion-resistant |
| LIPOQUAD 16-50MSE | HexadecylTrimethyl ammonium methosulfate | Colorless to pale yellow solid | |
| LIPOQUAD 210-80MSPG | Didecyl(dimethyl) ammonium-methyl-sulfate | Colorless to pale yellow liquid | · Antibacterial effect · Bacteria eliminating effect · Antiviral effect · Metal Corrosion-resistant |
| LIPOTHOQUAD C/12 | Alkyl(C8-C18)bis(2-hydroxyethyl)methyl ammonium chloride | Pale yellow to yellowish brown liquid | · Raw material for fabric softeners · Antistatic agent · Raw materials for hair rinse · Antibacterial effect · Bacteria eliminating effect |
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property makes it useful in various applications, from cell lysis in biological research to emulsification in industrial processes .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 32208-04-1
- Molecular Formula: C24H52NO8S
- Molecular Weight : 808.24 g/mol
- Structure : Combines a hydrophobic octadecyl chain with hydrophilic hydroxyethyl and methyl sulphate groups, enabling dual functionality in surface tension reduction and micelle formation.
Comparison with Similar Compounds
The following analysis compares Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate with structurally related quaternary ammonium salts, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues with Varying Alkyl Chains
Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate (CAS 97692-47-2)
- Structural Difference : The octadec-9-enyl group contains a double bond, introducing unsaturation into the hydrophobic chain.
- Impact : Enhanced flexibility and lower melting point compared to the fully saturated octadecyl chain in the target compound. This may improve solubility in polar solvents but reduce thermal stability.
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate (CAS 97692-50-7)
- Structural Differences :
- Counterion: Ethyl sulphate instead of methyl sulphate.
- Alkyl Chain: Octadecenyl (unsaturated) vs. octadecyl (saturated).
- Impact : Ethyl sulphate increases hydrophobicity slightly, reducing water solubility. The unsaturated chain enhances biodegradability but may compromise oxidative stability.
Analogues with Modified Hydrophilic Groups
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 18602-17-0)
- Structural Difference : Incorporates a 3-(dodecyloxy)-2-hydroxypropyl group instead of octadecyl.
- Impact: The shorter dodecyl (C12) chain reduces hydrophobic interactions, lowering surface activity.
Ditallowoylethyl hydroxyethylmonium methosulfate (CAS 93334-15-7)
- Structural Differences :
- Hydrophobic Groups: Two tallow-derived acyloxyethyl chains (C16–C18) instead of a single octadecyl chain.
- Counterion: Methyl sulphate retained.
- Impact : The twin acyloxyethyl groups enhance emulsification efficiency and fabric-softening performance, making this compound superior in textile applications. However, increased molecular weight (≈1,200 g/mol) reduces diffusion rates in aqueous solutions.
Counterion Variants
Bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 65121-96-2)
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate (CAS 94213-20-4)
- Structural Differences :
- Alkyl Substituents: Diethyl groups replace the octadecyl and methyl groups.
- Counterion: Ethyl sulphate instead of methyl sulphate.
- Impact : The shorter ethyl chains limit micelle formation, rendering it less effective as a surfactant. However, the compound exhibits superior antistatic properties in low-humidity environments.
Biological Activity
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate, commonly referred to as BHEMOAS , is a quaternary ammonium compound characterized by its surfactant properties and biological activity. Its structure includes a long-chain octadecyl group, which contributes to its hydrophobic characteristics, along with two hydroxyethyl groups and a methyl group attached to the nitrogen atom of the ammonium ion. This compound is utilized in various applications, including pharmaceuticals, cosmetics, and as a disinfectant due to its antimicrobial properties.
- Molecular Formula : CHNOS
- Molecular Weight : 483.746 g/mol
- Boiling Point : 508.5ºC
- Flash Point : 33.7ºC
Biological Activity Overview
BHEMOAS exhibits significant biological activities, particularly in antimicrobial applications. Its efficacy against various pathogens makes it a valuable compound in medical and industrial settings.
Antimicrobial Properties
BHEMOAS has been reported to possess both antibacterial and antifungal properties. It is effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis and death.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive Bacteria | Effective (MIC: 8-16 μM against S. aureus) | |
| Gram-negative Bacteria | Moderate (MIC: 63 μM against E. coli) | |
| Fungi | Effective |
Toxicity and Safety
While BHEMOAS shows promising biological activity, it is also associated with certain toxicological concerns. It is classified as having acute toxicity (oral, Category 4) and skin irritation (Category 2). Safety data indicates that while it can be used effectively in formulations, careful handling is necessary to mitigate risks.
The antimicrobial mechanism of BHEMOAS primarily involves:
- Membrane Disruption : The compound interacts with the lipid bilayer of microbial membranes, causing permeability changes that lead to cell death.
- Biofilm Penetration : BHEMOAS can penetrate biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments, enhancing its effectiveness in clinical settings .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study demonstrated that BHEMOAS effectively reduced biofilm formation by S. aureus by 35% at concentrations of 32 μM, showcasing its potential as a therapeutic agent in infection control . -
Toxicological Assessment :
Research assessing the cytotoxic effects of BHEMOAS on mammalian cells indicated low toxicity at therapeutic dosages, suggesting that it can be safely incorporated into various formulations without adverse effects on human cells . -
Applications in Drug Delivery :
Investigations into the use of BHEMOAS in drug delivery systems revealed that it enhances membrane permeability, potentially improving the efficacy of drug uptake in target cells .
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate in synthesized batches?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of characteristic peaks for hydroxyethyl, methyl, and octadecyl groups. Pair this with high-performance liquid chromatography (HPLC) to quantify purity by comparing retention times against certified reference standards. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns .
Q. What are the optimal storage conditions to maintain the compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy or ion chromatography to assess hydrolysis of the methyl sulphate group. Use pH buffers (e.g., phosphate buffer, pH 7.4) to mitigate acid/base-catalyzed decomposition .
Q. Which analytical techniques are most effective for detecting trace impurities in commercial-grade samples?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for volatile impurities and inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal contaminants. For non-volatile organic impurities, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization .
Advanced Research Questions
Q. How can experimental designs be optimized to study the compound’s interaction with lipid bilayers in biomembrane models?
- Methodological Answer : Utilize isothermal titration calorimetry (ITC) to measure binding thermodynamics and fluorescence resonance energy transfer (FRET) to monitor membrane disruption. Pair this with molecular dynamics simulations (e.g., GROMACS) to model surfactant-lipid interactions, using force fields like CHARMM36 for alkyl chain behavior .
Q. What strategies resolve contradictions in reported critical micelle concentration (CMC) values across different studies?
- Methodological Answer : Standardize measurement conditions (temperature, ionic strength) and validate methods using surface tension measurements (Wilhelmy plate method) vs. conductivity assays. Perform meta-analyses of published data to identify confounding variables (e.g., counterion effects, solvent purity) .
Q. How can researchers assess the compound’s stability under extreme pH or oxidative conditions relevant to industrial applications?
- Methodological Answer : Design stress-testing experiments using hydrogen peroxide (oxidative) or hydrochloric acid (pH 1) and sodium hydroxide (pH 13). Monitor degradation kinetics via LC-MS and quantify residual surfactant activity using a standardized emulsification assay .
Q. What computational approaches are suitable for predicting the compound’s environmental fate and toxicity?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential. Validate predictions with in vitro toxicity assays (e.g., algal growth inhibition tests) and compare against analogous quaternary ammonium compounds .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in surfactant behavior between experimental and computational models?
- Methodological Answer : Cross-validate simulations with experimental data (e.g., neutron scattering for micelle size distribution). Adjust force field parameters to better reflect the compound’s conformational flexibility, particularly for the octadecyl chain .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups and principal component analysis (PCA) to identify correlated toxicity endpoints .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
